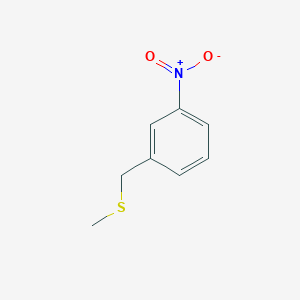

Methyl(3-nitrobenzyl)sulfane

Descripción general

Descripción

“Methyl(3-nitrobenzyl)sulfane” is a chemical compound with the molecular formula C8H9NO2S . It is used for research and development purposes .

Physical And Chemical Properties Analysis

“Methyl(3-nitrobenzyl)sulfane” has a molecular weight of 183.23 . Other physical and chemical properties such as solubility and storage conditions are also provided .Aplicaciones Científicas De Investigación

High Refractive Index and Small Birefringence in Transparent Aromatic Polyimides

Methyl(3-nitrobenzyl)sulfane derivatives were used in the synthesis of thiophenyl-substituted benzidines like BTPB and BCTPB. These compounds contributed to the development of transparent polyimides (PIs) with high refractive indices and small birefringences, along with good thermomechanical stabilities. These PIs, specifically BPDA/BCTPB PI, showed promising transparency, colorlessness, and high average refractive indices, making them suitable for applications in high-performance optical materials (Tapaswi et al., 2015).

Stereochemical Retention in Penicillin Synthesis

Methyl(3-nitrobenzyl)sulfane played a crucial role in maintaining stereochemistry in the synthesis of penicillin derivatives. It was found that p-nitrobenzyl phenoxymethylpenicillinate 1,1-dioxide could be converted with almost complete retention of stereochemistry at specific carbon positions. This research highlights the importance of controlled chemical conditions in preserving stereochemical configurations, which is vital for the efficacy of antibiotic drugs (Davis & Wu, 1988).

Beta-Lactam Ring Opening in Carbapenem-derived Esters

Research involving methyl(3-nitrobenzyl)sulfane derivatives demonstrated a novel reaction mechanism in carbapenem-derived p-nitrobenzyl esters. The study revealed that ethylamine and ethanolamine could induce the opening of the β-lactam ring by cleavage of specific bonds, leading to the formation of enantiomerically pure pyrrolidine derivatives. This finding contributes to a better understanding of carbapenem chemistry and its potential in pharmaceutical applications (Valiullina et al., 2020).

Photochemical Reaction Mechanisms in 2-Nitrobenzyl Compounds

A study on 2-nitrobenzyl compounds, including derivatives of methyl(3-nitrobenzyl)sulfane, investigated the photochemical reaction mechanisms. This research is significant for understanding the behavior of these compounds under light exposure, which has implications in photochemistry and the development of light-sensitive materials (Il'ichev et al., 2004).

Safety and Hazards

Propiedades

IUPAC Name |

1-(methylsulfanylmethyl)-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2S/c1-12-6-7-3-2-4-8(5-7)9(10)11/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVUYCFUSWBGCKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC1=CC(=CC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl(3-nitrobenzyl)sulfane | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carbaldehyde](/img/structure/B1358140.png)